molecular formula C8H6ClNO B175095 3-Chloro-5-methylbenzo[d]isoxazole CAS No. 196708-35-7

3-Chloro-5-methylbenzo[d]isoxazole

Cat. No. B175095
M. Wt: 167.59 g/mol
InChI Key: VBULZBXUOIAIFP-UHFFFAOYSA-N
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Description

3-Chloro-5-methylbenzo[d]isoxazole is a chemical compound with the molecular formula C8H6ClNO . It is a solid at room temperature .


Synthesis Analysis

The synthesis of isoxazoles, such as 3-Chloro-5-methylbenzo[d]isoxazole, often involves the use of metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methylbenzo[d]isoxazole is represented by the InChI code 1S/C8H6ClNO/c1-5-7-4-6 (9)2-3-8 (7)11-10-5/h2-4H,1H3 .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazoles often involves Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Physical And Chemical Properties Analysis

3-Chloro-5-methylbenzo[d]isoxazole is a solid at room temperature . It has a molecular weight of 167.59 g/mol .

Scientific Research Applications

Isoxazoline Derivatives as Anticancer Agents

Isoxazolines, including derivatives of 3-Chloro-5-methylbenzo[d]isoxazole, are recognized for their potential as anticancer agents. These compounds, found both naturally and synthesized, have been studied for their anticancer properties, structural-activity relationships, and the impact of stereochemical configurations on their efficacy. The research underscores the importance of isoxazolines in medicinal chemistry and their promise in developing novel anticancer drugs (Kaur et al., 2014).

Facile Synthesis and Antioxidant Evaluation

The synthesis of isoxazoline derivatives, including 4-arylmethylideneisoxazol-5(4H)-ones, showcases the versatile applications of 3-Chloro-5-methylbenzo[d]isoxazole-related compounds in creating substances with significant antioxidant properties. These compounds are synthesized through environmentally friendly procedures and have been evaluated for their antioxidant capacities, indicating their potential in developing treatments for oxidative stress-related diseases (Laroum et al., 2019).

Neurobiological Studies

The neurobiological properties of compounds structurally similar to 3-Chloro-5-methylbenzo[d]isoxazole, such as tianeptine, have been explored for their effects on mood, anxiety, and emotions. These studies reveal the compound's involvement in various neurotransmitter systems and its role in promoting structural and functional brain plasticity. This research provides insights into how such compounds can be used in treating depressive disorders and their effects on emotional learning (McEwen & Olié, 2005).

Safety And Hazards

The safety information for 3-Chloro-5-methylbenzo[d]isoxazole indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions in the research of isoxazoles, including 3-Chloro-5-methylbenzo[d]isoxazole, involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the drawbacks associated with the current synthetic methods, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .

properties

IUPAC Name

3-chloro-5-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBULZBXUOIAIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572933
Record name 3-Chloro-5-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methylbenzo[d]isoxazole

CAS RN

196708-35-7
Record name 3-Chloro-5-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxy-5-methyl-1,2-benzisoxazole (15.0 g, 100.6 mmol; preparation: Australian Journal of Chemistry (1977), 30(8), 1847-50) were suspended in triethylamine (15.4 ml, 110.6 mmol), and phosphorus oxytrichloride (37.0 g, 22.5 ml, 241.4 mmol) was added dropwise with cooling to this mixture at room temperature. Since stirring of the reaction mixture became almost impossible after about half the amount of phosphorus oxytrichloride had been added dropwise, the temperature was raised to 50° C. After dropwise addition of the total amount of phosphorus oxytrichloride, the reaction mixture was heated at 130° C. for 5 h, after which the reaction was complete according to TLC. After cooling, the mixture was slowly added dropwise to water (200 ml) while cooling, the aqueous phase was extracted 3 times with MtB ether, the organic phases were washed with water, dried over magnesium sulfate and concentrated in vacuo. This resulted in 14.6 g of 3-chloro-5-methyl-1,2-benzisoxazole (yield: 87%) as viscous oil which solidified overnight. MS (MSD) m/z 168 [M+H+].
Quantity
15 g
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reactant
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15.4 mL
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22.5 mL
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0 (± 1) mol
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0 (± 1) mol
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200 mL
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